molecular formula C19H15F2N3O3S B2709754 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 899958-66-8

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2709754
CAS RN: 899958-66-8
M. Wt: 403.4
InChI Key: KMDQTVWGLXHUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O3S and its molecular weight is 403.4. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Research on heterocyclic novel derivatives, including those similar in structure to 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, has shown promise in pharmacological applications. These compounds have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating moderate inhibitory effects in various assays (Faheem, 2018).

Anticancer Activities

A series of 4-arylsulfonyl-1,3-oxazoles, including structurally related compounds, have been synthesized and shown to exhibit high anticancer activities against specific cancer cell lines. These compounds demonstrate a cytostatic effect on CNS cancer subpanels and antiproliferative activity against Non-Small Cell Lung Cancer subpanels, highlighting their potential as lead compounds for further in-depth studies in cancer treatment (Zyabrev et al., 2022).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity. The study revealed significant antioxidant properties, underscoring the potential of these complexes in medicinal chemistry and pharmaceutical applications (Chkirate et al., 2019).

Antimicrobial Evaluation

Compounds bearing the sulfanyl acetamide moiety have been synthesized and evaluated for their antimicrobial activities. The research highlights the synthesis of new heterocyclic compounds incorporating this moiety, which exhibit promising biological activities against various microorganisms, indicating their potential as antimicrobial agents (Aly et al., 2011).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-27-14-5-2-12(3-6-14)23-17(25)11-28-18-19(26)24(9-8-22-18)13-4-7-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQTVWGLXHUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

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